Benzoyl peroxide

概述

描述

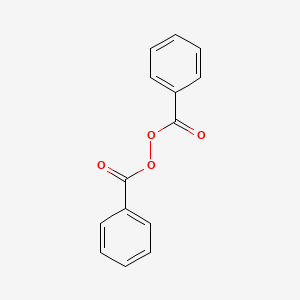

Benzoyl peroxide (chemical formula: C₁₄H₁₀O₄; molecular weight: 242.23 g/mol) is a white crystalline solid with a melting point of 105°C. It is sparingly soluble in water but dissolves readily in organic solvents such as ethanol, ether, and acetone . Industrially, it serves as a catalyst in polymer production and a bleaching agent for oils and flours. In dermatology, it is a cornerstone of acne treatment due to its antimicrobial and keratolytic properties, effectively reducing Cutibacterium acnes (formerly Propionibacterium acnes) colonization and comedone formation .

This compound decomposes into benzoic acid and oxygen free radicals upon contact with skin, which oxidize bacterial proteins and reduce inflammation . However, its use is associated with concentration-dependent skin irritation, prompting the development of lower-concentration formulations (e.g., 2.5%) that maintain efficacy while improving tolerability . Notably, this compound has demonstrated tumor-promoting activity in murine models, inducing epidermal hyperplasia and inhibiting intercellular communication, though its carcinogenic risk in humans remains unconfirmed .

准备方法

Sodium Hydroxide-Mediated Synthesis

Batch Process with Sequential Reactors

The patent CN102199115A outlines a two-stage batch process using sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), and benzoyl chloride (C₆H₅COCl) in aqueous media. In the first reaction unit, water, 30% NaOH, 50% H₂O₂, and sodium dodecylbenzene sulfonate surfactant are mixed with benzoyl chloride at 5°C and pH 12. The intermediate product is transferred to a second reactor for further stirring at 5°C for 30 minutes, yielding 98.78% pure benzoyl peroxide (dry basis) with a 98.0% yield relative to benzoyl chloride. Solid-liquid separation via vacuum filtration produces a moisture-laden product (76.52% moisture content), which is subsequently dried.

Continuous Flow Synthesis

CN115403498B describes a continuous method where 27% H₂O₂ is added dropwise to cooled NaOH (8°C), forming sodium peroxide (Na₂O₂). Benzoyl chloride dissolved in dichloromethane is introduced under vigorous stirring, maintaining temperatures below 15°C to minimize side reactions. Post-reaction washing with water and recrystallization yields high-purity this compound. This method emphasizes solvent-assisted purification, though dichloromethane introduces environmental and handling concerns.

Ammonium Bicarbonate Method for Food-Grade Applications

CN105111122A introduces ammonium bicarbonate (NH₄HCO₃) as an eco-friendly alkaline medium, replacing NaOH to reduce toxicity. In this protocol, 30% H₂O₂, NH₄HCO₃, and sodium lauryl sulfate surfactant are mixed at ambient temperature. Benzoyl chloride is added dropwise at 20°C over 4 hours, followed by filtration and washing. A subsequent slurry purification step with ethanol and water removes impurities, achieving a purity increase from 89% to 99% (Fig. 1–2 in the patent). The reaction proceeds via:

$$

2\text{NH}4\text{HCO}3 + \text{H}2\text{O}2 + 2\text{C}6\text{H}5\text{COCl} \rightarrow (\text{C}6\text{H}5\text{CO})2\text{O}2 + 2\text{NH}4\text{Cl} + 2\text{H}2\text{O} + 2\text{CO}_2

$$

This method reduces environmental impact but requires careful control of ammonium chloride byproduct disposal.

Sodium Carbonate Method and Thermal Hazard Mitigation

A thermal hazard analysis (Journal of Loss Prevention in the Process Industries, 2016) compared alkaline media (NaOH, NH₄HCO₃, Na₂CO₃) for this compound synthesis. Sodium carbonate (Na₂CO₃) emerged as the safest option, with acceptable runaway reaction risks due to its moderate exothermicity. Reactions with NaOH or NH₄HCO₃ exhibited unacceptable thermal instability, with adiabatic temperature rises exceeding 100°C, posing explosion risks. The study recommended Na₂CO₃ for industrial-scale synthesis, despite marginally lower yields (90–92%) compared to NaOH methods.

Comparative Analysis of Preparation Methods

Table 1: Comparison of this compound Synthesis Protocols

Thermal Hazard and Stability Considerations

This compound’s decomposition kinetics were analyzed using accelerating rate calorimetry (ARC). The activation energy ($$E_a$$) for decomposition in NaOH-derived products was 120 kJ/mol, compared to 140 kJ/mol for Na₂CO₃-synthesized material, indicating greater stability in the latter. Storage recommendations include maintaining temperatures below 25°C and avoiding contamination with transition metals, which catalyze exothermic decomposition.

Table 2: Thermal Stability of this compound by Alkaline Medium

| Medium | $$E_a$$ (kJ/mol) | Adiabatic Temp. Rise (°C) | Time to Maximum Rate (hours) |

|---|---|---|---|

| NaOH | 120 | 145 | 1.2 |

| NH₄HCO₃ | 130 | 120 | 2.5 |

| Na₂CO₃ | 140 | 85 | 4.0 |

化学反应分析

Homolytic Decomposition and Radical Formation

The peroxide bond (O–O) undergoes homolytic cleavage upon heating, generating highly reactive benzoyloxyl radicals:

These radicals can further decompose into phenyl radicals () and carbon dioxide:

Thermal Stability Data :

| Temperature (°C) | Half-Life |

|---|---|

| 92 | 1 hour |

| 131 | 1 minute |

This instability makes benzoyl peroxide an effective radical initiator in polymerization .

Polymerization Reactions

This compound initiates chain-growth polymerization by generating radicals that react with monomers like methyl methacrylate (MMA) or styrene:

Example Reaction :

Applications :

-

Production of polyesters and poly(methyl methacrylate) (PMMA) resins.

Hydrolysis and Aqueous Reactions

This compound hydrolyzes in water, forming benzoic acid:

Hydrolysis Kinetics :

| pH | Half-Life (25°C) |

|---|---|

| 4 | 11.9 hours |

| 7 | 5.2 hours |

Alkaline conditions accelerate hydrolysis, making storage stability pH-dependent .

Reactivity with Other Compounds

This compound exhibits violent reactions with reducible substances:

| Reactant | Outcome |

|---|---|

| Organic amines | Explosive decomposition |

| Metallic salts | Accelerated radical generation |

| Alcohols | Exothermic oxidation |

These reactions necessitate careful handling to prevent accidental ignition .

Radical-Induced Biological Interactions

This compound-derived radicals ( and ) interact with biomolecules:

-

DNA Damage : Strand breaks and base adducts via hydrogen abstraction or direct addition to pyrimidines .

-

Lipid Peroxidation : Oxidative degradation of cell membranes, contributing to skin irritation .

Thermal Decomposition Products

Under high heat (>75°C), this compound decomposes explosively, yielding:

| Product | Role/Effect |

|---|---|

| Benzoic acid | Primary hydrolysis product |

| Benzene | Carcinogenic byproduct (above 25°C) |

| Carbon dioxide | Gas evolution during decomposition |

This decomposition risk mandates strict temperature control during storage .

科学研究应用

Dermatological Applications

Acne Treatment

Benzoyl peroxide is primarily recognized for its effectiveness in treating acne vulgaris. It functions by exerting bactericidal effects against Cutibacterium acnes, the bacteria implicated in acne formation. The mechanism involves the release of free radicals that oxidize bacterial proteins, leading to a reduction in inflammatory and non-inflammatory lesions associated with acne. Studies have shown that this compound can decrease the bacterial load by approximately 98% after just two weeks of treatment, comparable to antibiotic therapy results .

Table 1: Efficacy of this compound in Acne Treatment

| Study Reference | Concentration | Duration | Result |

|---|---|---|---|

| StatPearls | 10% | 2 weeks | 98% reduction in P. acnes |

| PMC3016935 | 2.5% | 4 weeks | Significant reduction in inflammatory lesions |

Resistance Prevention

Unlike antibiotics, this compound does not lead to the development of bacterial resistance, making it a preferred choice for long-term acne management. Its ability to reduce the emergence of antibiotic-resistant strains has been well-documented, particularly when used alongside topical antibiotics .

Industrial Applications

Polymerization Initiator

In industrial settings, this compound serves as a radical initiator in polymerization processes. It decomposes thermally to produce free radicals that initiate the polymerization of various monomers, such as styrene and methyl methacrylate. This application is crucial in producing plastics and resins.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Polymerization | Initiates polymerization reactions for plastics |

| Textile Industry | Used as a bleaching agent |

| Chemical Synthesis | Acts as an oxidizing agent in organic synthesis |

Case Studies

Case Study: Chemical Safety Incident

A notable incident involving this compound occurred on January 2, 2003, at Catalyst Systems, Inc., where an explosion resulted from the thermal decomposition of this compound during processing. The explosion highlighted the reactive nature of this compound and underscored the importance of stringent safety measures when handling this compound .

Study on Stability and Contamination

Recent studies have raised concerns regarding the stability of this compound formulations on the market. Investigations revealed that many products contained unacceptable levels of benzene, a known carcinogen, due to degradation processes occurring under standard storage conditions . This finding emphasizes the need for improved formulation strategies to enhance stability and safety.

作用机制

Benzoyl peroxide exerts its effects through the generation of free radicals. Upon application to the skin, it decomposes to form benzoyloxy radicals, which interact with proteins and other cellular components. This leads to the degradation of bacterial proteins and the reduction of keratin and sebum around hair follicles . The free radicals also increase the turnover of epithelial cells, promoting skin renewal .

相似化合物的比较

Hydrogen Peroxide

While both benzoyl peroxide and hydrogen peroxide (H₂O₂) are peroxides, their structural differences dictate distinct applications. Hydrogen peroxide, a water-soluble compound, is widely used as a disinfectant and wound cleanser. In contrast, this compound’s lipophilic phenyl groups enable deeper skin penetration, making it more effective against acne . This compound’s stability in hydrophobic environments allows sustained release of oxygen radicals, whereas hydrogen peroxide rapidly decomposes in aqueous media, limiting its topical efficacy .

| Property | This compound | Hydrogen Peroxide |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₄ | H₂O₂ |

| Solubility | Lipophilic | Hydrophilic |

| Primary Use | Acne treatment | Disinfection, wound care |

| Stability in Biological Media | High (slow decomposition) | Low (rapid decomposition) |

| Mechanism | Radical-mediated oxidation | Direct oxidation |

Adapalene

Adapalene, a synthetic retinoid, normalizes keratinocyte differentiation and reduces inflammation by modulating retinoic acid receptors. Studies show that adapalene retains stability when co-formulated with this compound, enabling synergistic reductions in inflammatory and non-inflammatory lesions . This compound targets C. acnes, while adapalene addresses hyperkeratinization, making their combination a first-line therapy for moderate acne .

| Property | This compound | Adapalene |

|---|---|---|

| Mechanism | Antimicrobial, keratolytic | Retinoid (cell turnover) |

| Efficacy Against Inflammatory Lesions | High | Moderate |

| Irritation Potential | High (dose-dependent) | Moderate |

| Common Formulations | Gels, creams (2.5–10%) | Gels (0.1–0.3%) |

Clindamycin

Clindamycin, a lincosamide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. While effective against C. acnes, its solo use risks antibiotic resistance. In contrast, this compound’s bactericidal activity is resistance-free. Clinical trials demonstrate that combining 1% clindamycin with 5% this compound achieves superior lesion reduction compared to either agent alone, with inflammatory lesion counts decreasing by 60% vs. 40% (clindamycin monotherapy) .

Sulfur

Sulfur, a keratolytic and antiseptic agent, has been used in acne treatment for decades. While it reduces sebum production and comedones, its efficacy is lower than this compound’s. A 1965 study reported that a this compound-sulfur combination achieved faster lesion clearance than sulfur alone, though sulfur’s odor and skin discoloration limit patient acceptance .

Combination Therapies

- Clindamycin/Benzoyl Peroxide : This combination (e.g., 1%/5% gel) reduces inflammatory lesions by 70% over 10 weeks, outperforming individual components (50% for this compound, 35% for clindamycin) .

- Adapalene/Benzoyl Peroxide: Fixed-dose 0.1% adapalene/2.5% this compound gel shows comparable efficacy to 5% this compound monotherapy but with 50% less irritation .

- This compound/Erythromycin : While effective, erythromycin combinations are less favored due to higher resistance rates compared to clindamycin .

Other Diacyl Peroxides

This compound derivatives, such as 4,4'-dichlorothis compound and 4,4'-dinitrothis compound, exhibit similar radical-initiated oxidation mechanisms but lower selectivity in organic reactions. These compounds are primarily used in industrial polymer synthesis rather than dermatology .

Key Research Findings

- Synergy with Dispersin B : Pretreating C. acnes biofilms with dispersin B (a biofilm-disrupting enzyme) before this compound application results in a >5-log reduction in bacterial load, compared to a 3-log reduction with reverse sequencing .

- Lower Concentrations, Equal Efficacy : 2.5% this compound in combination with clindamycin or adapalene delivers equivalent dermal deposition to 5% formulations, minimizing irritation without compromising efficacy .

- Safety Profile: this compound’s flammability and reactive oxygen species generation necessitate careful storage, unlike stable retinoids or antibiotics .

生物活性

Benzoyl peroxide (BPO) is a widely used compound in dermatology, particularly for the treatment of acne vulgaris. Its biological activity encompasses a range of mechanisms, including antimicrobial effects, potential carcinogenicity, and metabolic pathways. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Antimicrobial Activity

this compound exhibits potent antimicrobial properties, particularly against Propionibacterium acnes, the bacteria primarily responsible for acne. In vitro studies have demonstrated that BPO can rapidly reduce viable counts of Gram-positive bacteria and fungi. For instance, significant decreases in viable counts of C. acnes, S. aureus, S. epidermidis, and Malassezia species were observed within one hour of exposure to 2 mmol/L BPO . The lipid-rich outer layer of Malassezia allows for easier penetration by BPO, enhancing its efficacy against this pathogen.

2. Keratolytic Effects

BPO also functions as a keratolytic agent, promoting the shedding of dead skin cells and preventing clogged pores. This action is crucial in acne treatment as it helps to reduce the formation of comedones (clogged hair follicles) and allows for better penetration of topical treatments.

3. Induction of Apoptosis

Research indicates that BPO can induce apoptosis in keratinocytes through various pathways, including the caspase-dependent pathway. In HaCaT cells (a human keratinocyte cell line), BPO has been shown to activate caspases and trigger cell death mechanisms . This property may contribute to its effectiveness in treating acne by reducing the number of hyperproliferative keratinocytes.

Carcinogenic Potential

The carcinogenic potential of this compound has been a subject of extensive research. Studies have indicated that while BPO is not classified as a carcinogen, it may exhibit promoting activity in certain contexts. For example, experiments on SENCAR mice demonstrated that topical application of BPO could promote the development of skin tumors when combined with other carcinogenic agents .

Table: Summary of Carcinogenic Studies

Metabolism and Pharmacokinetics

This compound is metabolized in the skin to benzoic acid, which is then absorbed into the bloodstream and excreted via the kidneys . This metabolic conversion is crucial as it reduces the potential for systemic toxicity while allowing localized therapeutic effects.

Case Studies and Clinical Efficacy

Numerous clinical studies have validated the efficacy of this compound in treating acne vulgaris. A meta-analysis comparing BPO with other treatments found significant reductions in inflammatory and non-inflammatory lesions after treatment . Furthermore, combination therapies involving BPO and clindamycin have shown enhanced efficacy compared to monotherapy .

Table: Clinical Efficacy Data

| Treatment | Reduction in Lesions (%) | Study Reference |

|---|---|---|

| This compound | 60-70% | |

| Clindamycin + BPO | 80% | |

| Salicylic Acid + BPO | 50% |

Safety Concerns

While this compound is generally considered safe for topical use, recent studies have raised concerns about product stability and contamination with benzene, a known carcinogen. Investigations revealed that many over-the-counter products containing BPO may degrade into benzene under certain conditions, leading to potential health risks for consumers .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling benzoyl peroxide in laboratory settings?

this compound is highly reactive and requires strict safety measures. Key protocols include:

- Fire Safety : Use water spray, fog, or dry chemical extinguishers for fires. Avoid high-pressure water jets, as they may spread the material .

- Spill Management : Evacuate non-essential personnel, eliminate ignition sources, and use PPE (neoprene gloves, Tychem® suits, and indirect-vent goggles) during cleanup. Dispose of contaminated materials under expert supervision .

- Ventilation : Ensure adequate airflow to prevent vapor accumulation, which may decompose explosively above 60°C .

Q. How is this compound synthesized, and what factors influence its stability?

this compound is typically synthesized via reaction of benzoyl chloride with hydrogen peroxide or barium peroxide. The reaction follows: Stability is compromised by heat (>50°C), UV light, and contaminants like metals, which accelerate decomposition. Storage in cool, dark conditions with inert stabilizers (e.g., phthalate esters) is recommended .

Q. What analytical methods are used to detect this compound in complex matrices?

Common techniques include:

- Chromatography (HPLC) : Effective for quantifying this compound in pharmaceuticals and food products (e.g., flour) with detection limits as low as 0.1 ppm .

- Spectrophotometry : UV-Vis methods coupled with derivatization (e.g., reaction with iodide to form triiodide) for enhanced sensitivity .

- Mass Spectrometry : Provides structural confirmation via fragmentation patterns (e.g., m/z 242 molecular ion) .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study this compound's radical-initiated polymerization?

- Temperature Control : Maintain reaction temperatures <50°C to prevent premature homolysis. Use initiator systems (e.g., redox pairs) to lower activation energy .

- Radical Scavengers : Add inhibitors (e.g., hydroquinone) during storage to extend shelf life. Remove before polymerization via column chromatography .

- Kinetic Studies : Monitor decomposition rates using differential scanning calorimetry (DSC) or electron paramagnetic resonance (EPR) to track radical generation .

Q. What methodologies resolve contradictions in toxicological data regarding this compound's carcinogenicity?

The IARC classifies this compound as Group 3 ("not classifiable as carcinogenic") due to limited animal evidence and no human data. To address discrepancies:

- Dose-Response Analysis : Use in vitro models (e.g., keratinocyte cultures) to differentiate genotoxic effects at high doses (>5 mg/mL) from therapeutic relevance (<2.5%) .

- Oxidative Stress Assays : Measure lipid peroxidation and glutathione depletion to assess pro-carcinogenic potential in long-term studies .

Q. How should environmental risk assessments for this compound be structured?

Key parameters include:

- Persistence : Aerobic half-life <7 days in water due to hydrolysis to benzoic acid .

- Bioaccumulation : Low log P (\sim3.0) indicates minimal lipid accumulation .

- Aquatic Toxicity : LC50 values for Daphnia magna <1 mg/L necessitate wastewater treatment to reduce concentrations below 0.1 ppm .

Q. What strategies mitigate confounding variables in clinical trials evaluating this compound combination therapies?

- Blinding : Use identical vehicle gels (e.g., placebo with pH-matched excipients) to control for formulation effects .

- Crossover Designs : Compare monotherapy (e.g., 2.5% BPO) vs. fixed-dose combinations (e.g., BPO + adapalene) in the same cohort to isolate synergistic effects .

- Adverse Event Monitoring : Standardize grading scales (e.g., erythema severity scores) and correlate with pharmacokinetic data to distinguish irritation from true toxicity .

Q. Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 242.23 g/mol | |

| Melting Point | 103–105°C (decomposes) | |

| Solubility | Insoluble in water; soluble in acetone, chloroform | |

| Stability | Decomposes explosively >60°C |

Table 2. Analytical Detection Limits for this compound

| Matrix | Method | Detection Limit | Reference |

|---|---|---|---|

| Flour | HPLC-UV | 0.1 ppm | |

| Pharmaceuticals | Spectrophotometry | 0.5 ppm | |

| Polymers | GC-MS | 10 ppb |

属性

IUPAC Name |

benzoyl benzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPJBNCRMGITSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024591 | |

| Record name | Benzoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzoyl peroxide appears as odorless white powder or granules. Sinks in water. (USCG, 1999), Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor; [NIOSH], Solid, WHITE CRYSTALS OR POWDER., Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor. | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, dibenzoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes explosively (NTP, 1992), Decomposes explosively above melting point. Does not reach boiling point., Explodes, decomposes explosively, Decomposes explosively | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

176 °F (NIOSH, 2023), 176 °F, 80 °C | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992), <1%, In water, 9.10 mg/L at 25 °C, Sparingly soluble in water, Slightly soluble in water, Sparingly soluble in alcohol; soluble in benzene, chloroform, ether; 1 g dissolves in 40 mL carbon disulfide, in about 50 mL olive oil, For more Solubility (Complete) data for Dibenzoyl peroxide (6 total), please visit the HSDB record page., 0.0091 mg/mL at 25 °C, Solubility in water: poor | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.334 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.3340 at 25 °C, 1.3 g/cm³, 1.33 | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 0.1 mmHg at 68 °F (NTP, 1992), 0.0000706 [mmHg], VP: < 0.1 torr at 20 °C, Vapor pressure, kPa at 20 °C:, <1 mmHg | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Crystals, White, granular crystalline solid, Orthorhombic prisms from ether, Colorless to white crystals or a granular powder. | |

CAS No. |

94-36-0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl peroxide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOYL PEROXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Peroxide, dibenzoyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzoyl peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoyl peroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9WZN9A0GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0225 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DM82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

217 to 221 °F (decomposes) (NTP, 1992), 104.5 °C, 106 - 108 °C, 217 °F | |

| Record name | BENZOYL PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoyl peroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibenzoyl peroxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzoyl peroxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOYL PEROXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/748 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzoyl peroxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0052.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。